molecular formula C7H7BF3KS B1358495 Potassium (3-methylthiophenyl)trifluoroborate CAS No. 850623-48-2

Potassium (3-methylthiophenyl)trifluoroborate

Cat. No.: B1358495
CAS No.: 850623-48-2
M. Wt: 230.1 g/mol
InChI Key: KYUGCBOZKRZMHW-UHFFFAOYSA-N
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Description

Potassium (3-methylthiophenyl)trifluoroborate is a useful research compound. Its molecular formula is C7H7BF3KS and its molecular weight is 230.1 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Potassium (3-methylthiophenyl)trifluoroborate, also known as Potassium trifluoro(3-(methylthio)phenyl)borate, is a nucleophilic boronated coupling reagent . Its primary targets are aryl halides . Aryl halides are organic compounds containing a halogen atom attached to an aromatic ring. They play a crucial role in various organic reactions due to their reactivity .

Mode of Action

The compound interacts with its targets (aryl halides) to construct a carbon-carbon (C-C) bond . This interaction typically occurs in the presence of a catalyst or under thermal conditions . The compound serves as a convenient source of the 3-(methylthio)phenyl group, enabling the introduction of this functional group into various organic molecules.

Biochemical Pathways

The compound is primarily involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is a versatile method for constructing carbon-carbon bonds, which is a fundamental process in organic chemistry. The Suzuki-Miyaura cross-coupling reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide .

Result of Action

The result of the compound’s action is the formation of new organic molecules with the 3-(methylthio)phenyl group. This group can be introduced into various organic molecules, expanding their chemical diversity and potential applications.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a catalyst . The compound is stable under normal conditions, but its reactivity can be enhanced under thermal conditions or in the presence of a catalyst .

Properties

IUPAC Name

potassium;trifluoro-(3-methylsulfanylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3S.K/c1-12-7-4-2-3-6(5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUGCBOZKRZMHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)SC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3KS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635795
Record name Potassium trifluoro[3-(methylsulfanyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-48-2
Record name Potassium trifluoro[3-(methylsulfanyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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